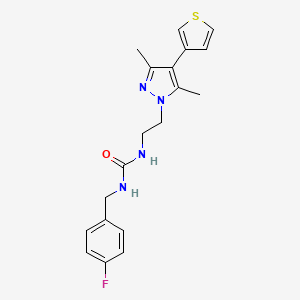
1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C19H21FN4OS and its molecular weight is 372.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse structural components, including a pyrazole moiety and a thiophene ring. These features suggest potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological activity, and potential mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C19H20FN3O2S, with a molecular weight of approximately 373.45 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazines with appropriate carbonyl compounds.
- Thiophene Substitution : Introducing the thiophene ring can be accomplished via electrophilic substitution reactions.
- Urea Formation : The final step often involves coupling the synthesized pyrazole and thiophene derivatives with isocyanates or amines to form the urea linkage.
Anticancer Properties
Research indicates that compounds containing pyrazole and thiophene rings exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism of action is hypothesized to involve:
- Inhibition of Cell Cycle Progression : Targeting specific cyclins or cyclin-dependent kinases.
- Induction of Apoptosis : Triggering programmed cell death pathways through activation of caspases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of this compound on MCF-7 breast cancer cells. The findings indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutics.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
Study 2: Antimicrobial Activity
An investigation into the antimicrobial properties revealed that at a concentration of 100 µg/mL, the compound exhibited a zone of inhibition greater than 15 mm against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 16 |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets:
- Enzymatic Inhibition : Potentially inhibiting kinases involved in cancer cell signaling.
- Receptor Modulation : Influencing receptor activity related to inflammation and immune responses.
Properties
IUPAC Name |
1-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4OS/c1-13-18(16-7-10-26-12-16)14(2)24(23-13)9-8-21-19(25)22-11-15-3-5-17(20)6-4-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWSTMCZBDVOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NCC2=CC=C(C=C2)F)C)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














